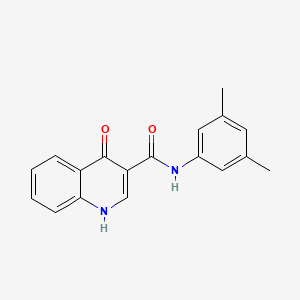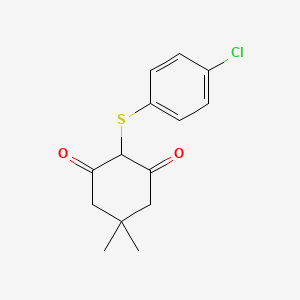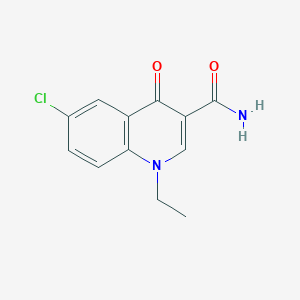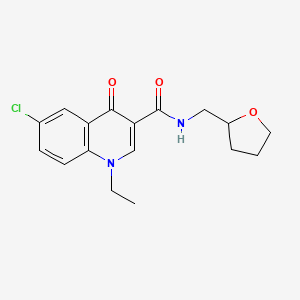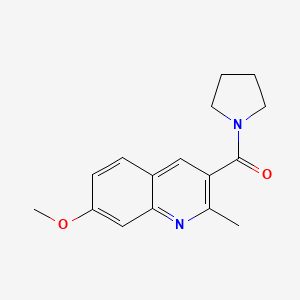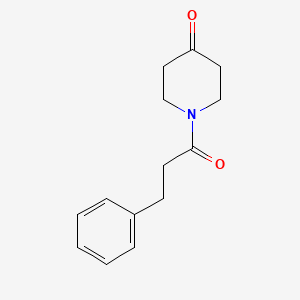
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide is a chemical compound that belongs to the quinolone family. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the inhibition of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis and cell death.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacteria and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide in lab experiments is its broad-spectrum antibacterial and antiviral activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its potential use in the treatment of other diseases, such as fungal infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the reaction of 6-chloro-1-ethyl-quinoline-4-carboxylic acid with 4-isopropylphenylhydrazine and phosphorus oxychloride. The resulting product is then treated with N,N-diisopropylethylamine and hydrolyzed with sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-24-12-18(20(25)17-11-15(22)7-10-19(17)24)21(26)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKLXQMDMFIDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

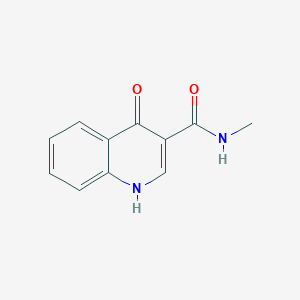
![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
